1-(4-Chlorobutan-2-yl)pyrrolidine

molecular weight alkyl chain length physicochemical properties

1-(4-Chlorobutan-2-yl)pyrrolidine (CAS 868943-26-4) is a branched chloroalkyl pyrrolidine featuring a chiral center at C2 of the butyl chain—a critical differentiator from linear analogs. This chirality enables enantioselective transformations impossible with 1-(2-chloroethyl)-, 1-(3-chloropropyl)-, or 1-(4-chlorobutyl)pyrrolidine. Its distinct logP (2.0996) and TPSA (3.24 Ų) make it a valuable probe for SAR studies and pharmacophore modeling of pyrrolidine-binding pockets. The terminal chlorine serves as a versatile leaving group for nucleophilic substitution, supporting diverse derivative synthesis in medicinal chemistry and agrochemical R&D. Procure this 95% pure intermediate to introduce stereochemical control and unique spatial orientation into your synthetic pathways.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
Cat. No. B8570983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobutan-2-yl)pyrrolidine
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESCC(CCCl)N1CCCC1
InChIInChI=1S/C8H16ClN/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7H2,1H3
InChIKeySQEQBYLFGAOUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobutan-2-yl)pyrrolidine (CAS 868943-26-4): Technical Baseline and Procurement-Relevant Identifiers


1-(4-Chlorobutan-2-yl)pyrrolidine (CAS 868943-26-4) is a chloroalkyl-substituted pyrrolidine derivative with molecular formula C8H16ClN and molecular weight 161.67 g/mol . The compound contains a pyrrolidine ring N-substituted with a 4-chlorobutan-2-yl group, introducing a chiral center at the C2 position of the butyl chain . Commercial availability typically specifies a minimum purity of 95%, with MDL number MFCD30500923 and SMILES CC(CCCl)N1CCCC1 . The compound is recognized primarily as a synthetic intermediate in organic synthesis, where the chlorine atom serves as a leaving group for nucleophilic substitution and the branched alkyl chain provides distinct spatial and conformational properties compared to linear chloroalkyl pyrrolidine analogs [1].

Why Generic Substitution Fails for 1-(4-Chlorobutan-2-yl)pyrrolidine: Structural Uniqueness Relative to Linear Chloroalkyl Pyrrolidines


In-class chloroalkyl pyrrolidine derivatives such as 1-(2-chloroethyl)pyrrolidine, 1-(3-chloropropyl)pyrrolidine, and 1-(4-chlorobutyl)pyrrolidine share a common pyrrolidine core with terminal chlorine functionality, yet cannot be simply interchanged for 1-(4-chlorobutan-2-yl)pyrrolidine . The critical differentiating factor is the branched 4-chlorobutan-2-yl substituent, which introduces a chiral center absent in all linear-chain analogs . This structural feature fundamentally alters three procurement-relevant parameters: (i) stereochemical outcomes in asymmetric synthesis applications, (ii) physicochemical properties including logP (calculated as 2.0996) and topological polar surface area (3.24 Ų) that differ from linear analogs, and (iii) conformational flexibility and steric profile that modulate molecular recognition events . Substitution with a linear analog eliminates the chiral handle necessary for enantioselective transformations and alters the spatial orientation of the pyrrolidine pharmacophore in receptor-binding contexts, rendering cross-study comparisons invalid for applications where stereochemistry governs activity [1].

Quantitative Evidence Guide: Differentiating 1-(4-Chlorobutan-2-yl)pyrrolidine from Closest Analogs


Molecular Weight and Alkyl Chain Length Differentiation: 1-(4-Chlorobutan-2-yl)pyrrolidine vs. Linear Chloroalkyl Pyrrolidines

1-(4-Chlorobutan-2-yl)pyrrolidine (MW = 161.67 g/mol) differs from shorter-chain chloroalkyl pyrrolidine analogs in molecular weight and carbon chain architecture. Compared to 1-(2-chloroethyl)pyrrolidine (MW = 133.62 g/mol, C6H12ClN), the target compound contains two additional carbon atoms. Compared to 1-(3-chloropropyl)pyrrolidine (MW = 147.65 g/mol, C7H14ClN), it contains one additional carbon atom. Critically, unlike both linear comparators, the target compound possesses a branched chain with a chiral center at the C2 position of the butyl substituent [1].

molecular weight alkyl chain length physicochemical properties comparative analysis

Lipophilicity and Polar Surface Area: Predicted logP and TPSA Comparison

Computational predictions for 1-(4-chlorobutan-2-yl)pyrrolidine yield a logP value of 2.0996 and a topological polar surface area (TPSA) of 3.24 Ų . For comparison, 1-(3-chloropropyl)pyrrolidine has a predicted logP of 1.743 [1]. The higher logP of the target compound reflects the extended carbon chain (C8 vs. C7) and branched architecture, which collectively increase lipophilicity. The extremely low TPSA of 3.24 Ų, attributable solely to the pyrrolidine nitrogen, indicates minimal hydrogen-bonding capacity and high membrane permeability potential. These predicted parameters position the target compound as more lipophilic than shorter-chain linear analogs, with implications for partitioning behavior in biphasic reaction systems and biological membrane permeability in pharmacological applications .

logP lipophilicity TPSA physicochemical prediction drug-likeness

Rotatable Bond Count and Conformational Flexibility Differentiation

1-(4-Chlorobutan-2-yl)pyrrolidine contains 3 rotatable bonds as reported in vendor computational data . This rotatable bond count is identical to that of 1-(3-chloropropyl)pyrrolidine, which also contains 3 rotatable bonds (the bonds connecting the pyrrolidine nitrogen to the propyl chain, plus the C-C bonds within the chain). However, the presence of branching in the target compound introduces conformational constraints not present in the linear analog, as the methyl substituent at the C2 position of the butyl chain restricts rotational freedom and creates a chiral center absent in the linear comparator . The combination of identical rotatable bond count with added branching yields a distinct conformational energy landscape, affecting molecular recognition and binding entropy in target engagement scenarios [1].

rotatable bonds conformational flexibility molecular mechanics SAR studies

Synthetic Utility: Chlorine Leaving Group in Nucleophilic Substitution Reactions

1-(4-Chlorobutan-2-yl)pyrrolidine contains a terminal chlorine atom that serves as an effective leaving group for nucleophilic substitution reactions, enabling the introduction of diverse nucleophiles including amines, thiols, and alkoxides [1]. This reactivity pattern is characteristic of chloroalkyl pyrrolidines as a class. While a direct yield comparison for the specific compound is unavailable from authoritative sources, the synthetic utility of chloroalkyl pyrrolidines is well-established. For reference, the synthesis of the related 1-(3-chloropropyl)pyrrolidine from pyrrolidine and 1-bromo-3-chloropropane proceeds with a reported yield of 53% after distillation [2]. The target compound, with its branched architecture, is expected to undergo analogous nucleophilic substitution reactions, with the spatial orientation of the chlorine atom potentially influencing regioselectivity in subsequent transformations .

nucleophilic substitution synthetic intermediate leaving group organic synthesis functional group transformation

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorobutan-2-yl)pyrrolidine


Asymmetric Synthesis and Chiral Building Block Applications

The branched 4-chlorobutan-2-yl substituent introduces a chiral center at the C2 position of the butyl chain, making 1-(4-chlorobutan-2-yl)pyrrolidine suitable for asymmetric synthesis applications where stereochemical control is required. Unlike linear chloroalkyl pyrrolidines which lack chirality, this compound can serve as a chiral building block for constructing enantiomerically enriched pyrrolidine derivatives, with applications in the synthesis of optically active pharmaceutical intermediates and agrochemicals [1].

Structure-Activity Relationship (SAR) Studies in Drug Discovery

With a predicted logP of 2.0996 and TPSA of 3.24 Ų, this compound occupies a distinct lipophilicity and polar surface area space compared to linear analogs such as 1-(3-chloropropyl)pyrrolidine (logP = 1.743) . This physicochemical differentiation, combined with its branched architecture and 3 rotatable bonds, makes it valuable for SAR studies exploring the effects of alkyl chain branching, lipophilicity, and conformational constraints on target binding affinity and selectivity. The compound can serve as a tool for probing the spatial requirements of pyrrolidine-binding pockets in receptors and enzymes [2].

Synthetic Intermediate for Complex Pyrrolidine-Containing Molecules

The terminal chlorine atom serves as a versatile leaving group for nucleophilic substitution reactions, enabling the introduction of amines, thiols, alkoxides, and other nucleophiles to generate diverse derivatives [3]. The branched chain architecture provides distinct spatial orientation compared to linear analogs, which may influence regioselectivity and stereochemical outcomes in subsequent transformations. This positions the compound as a strategic intermediate for synthesizing pyrrolidine-containing bioactive molecules in medicinal chemistry and agrochemical development, with the potential for use in preparing 4-chlorobutyl carbamate derivatives as 1,4-bifunctional compounds [4].

Pharmacophore Modeling and Virtual Screening Applications

Pyrrolidine-based scaffolds have been successfully employed in pharmacophore model generation for receptor targets including CCR5 antagonists [5]. The unique branched architecture and chiral nature of 1-(4-Chlorobutan-2-yl)pyrrolidine, combined with its calculated logP (2.0996) and TPSA (3.24 Ų), make it a valuable probe for developing and validating three-dimensional pharmacophore models. Its structural features enable exploration of steric and stereochemical requirements in receptor-ligand interactions, supporting virtual screening campaigns to identify novel chemical entities with improved target engagement profiles .

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